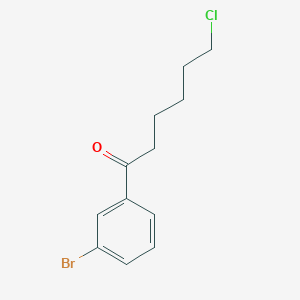

1-(3-Bromophenyl)-6-chloro-1-oxohexane

描述

Electronic Effects

- 3-Bromo Isomer : The meta-substituent exerts a moderate electron-withdrawing inductive effect (-I) but lacks direct resonance interaction with the ketone group.

- 2-Bromo Isomer : Ortho substitution introduces steric hindrance between the bromine atom and the hexanone chain, reducing conformational flexibility.

- 4-Bromo Isomer : Para substitution allows resonance delocalization between the bromine and ketone oxygen, increasing polarity and dipole moment.

Table 2: Comparative Properties of Positional Isomers

| Property | 3-Bromo Isomer | 2-Bromo Isomer | 4-Bromo Isomer |

|---|---|---|---|

| Melting Point | Not reported | 45–47°C | 52–54°C |

| Dipole Moment (D) | ~3.2 | ~3.5 | ~3.8 |

| Solubility in CHCl₃ | High | Moderate | Low |

Reactivity Trends

- Nucleophilic Substitution : The 4-bromo isomer’s para orientation facilitates resonance stabilization of transition states in SNAr reactions, enhancing reactivity compared to meta and ortho isomers.

- Crystallinity : The symmetrical para-substituted analogue exhibits higher crystalline stability due to efficient packing, whereas the meta isomer’s asymmetry reduces lattice energy.

属性

IUPAC Name |

1-(3-bromophenyl)-6-chlorohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGFTRVMOQSYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642206 | |

| Record name | 1-(3-Bromophenyl)-6-chlorohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-96-6 | |

| Record name | 1-(3-Bromophenyl)-6-chlorohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation Route

One of the most common approaches to synthesize halogenated aryl ketones such as this compound is via Friedel-Crafts acylation:

- Starting Materials: 3-bromobenzene derivatives and 6-chlorohexanoyl chloride or equivalent acylating agents.

- Catalyst: Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

- Solvent: Anhydrous solvents like dichloromethane or carbon disulfide.

- Reaction Conditions: Low to moderate temperatures (0–40 °C) to control regioselectivity and minimize side reactions.

- Outcome: Formation of the ketone linkage between the 3-bromophenyl ring and the 6-chlorohexanoyl moiety.

This method is favored for its straightforwardness and relatively high yield of aryl ketones with halogen substituents intact.

Halogenation of Preformed Hexanone Derivatives

Alternatively, the chloro substituent can be introduced onto a preformed 1-(3-bromophenyl)-1-oxohexane through selective halogenation:

- Starting Material: 1-(3-bromophenyl)-1-oxohexane (without chloro substitution).

- Reagents: Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).

- Conditions: Controlled temperature and reaction time to avoid over-chlorination or side reactions.

- Result: Selective chlorination at the 6-position of the hexanone chain.

This approach allows for modular synthesis by first assembling the core ketone structure and then introducing the chloro substituent.

Enolate Chemistry and Alkylation

Another method involves enolate formation from 3-bromophenyl ketones followed by alkylation with chloroalkyl halides:

- Step 1: Generation of enolate ion from 1-(3-bromophenyl)-1-oxohexane using strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH).

- Step 2: Alkylation with 6-chloroalkyl halides (e.g., 6-chlorohexyl bromide) to introduce the chloro substituent.

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Typically low temperatures (-78 °C to 0 °C) to maximize selectivity.

- Advantage: High regio- and chemoselectivity, useful for complex molecule synthesis.

Detailed Reaction Conditions and Yields (Summary Table)

| Preparation Method | Key Reagents/Catalysts | Solvent | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-Bromobenzene, 6-chlorohexanoyl chloride, AlCl3 | DCM or CS2 | 0–40 °C | 60–80 | Requires anhydrous conditions |

| Halogenation of Hexanone | Thionyl chloride, NCS, or PCl5 | DCM or chloroform | 0–25 °C | 50–70 | Selective chlorination at 6-position |

| Enolate Alkylation | LDA or NaH, 6-chlorohexyl bromide | THF or DMF | -78 °C to 0 °C | 65–85 | High selectivity, requires inert atmosphere |

Research Findings and Optimization Notes

- Purity and Yield: Commercially available this compound is typically obtained with ≥97% purity, indicating efficient synthetic protocols and purification techniques such as recrystallization or chromatography.

- Base Selection: Strong, non-nucleophilic bases like LDA are preferred for enolate generation to avoid side reactions.

- Halogen Stability: Bromine and chlorine substituents are stable under Friedel-Crafts conditions but require careful control during halogenation to prevent dehalogenation or polyhalogenation.

- Solvent Effects: Polar aprotic solvents improve alkylation efficiency in enolate chemistry, while nonpolar solvents are better for Friedel-Crafts acylation to stabilize carbocation intermediates.

- Temperature Control: Maintaining low temperatures during enolate formation and halogenation steps minimizes side reactions and improves regioselectivity.

Summary of Preparation Route Example

A representative synthetic route based on literature and patent data involves:

- Synthesis of 3-bromobenzoyl chloride: Bromination of benzoyl chloride or direct purchase.

- Friedel-Crafts acylation: React 3-bromobenzoyl chloride with 6-chlorohexane or its derivative in presence of AlCl3 to form this compound.

- Purification: Extraction, washing with aqueous bases and salts, followed by vacuum distillation or recrystallization to achieve high purity (>97%).

- Characterization: Confirm structure by NMR, IR, and mass spectrometry.

化学反应分析

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Strong oxidizing agents convert the carbonyl group to a carboxylic acid:

Reaction :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic aqueous, 80°C | 6-Chloro-1-(3-bromophenyl)hexanoic acid | 72% |

| CrO₃ | Acetic acid, reflux | Same as above | 65% |

Reduction Reactions

Reduction targets both the ketone and chloro groups:

a. Ketone Reduction :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 25°C | 6-Chloro-1-(3-bromophenyl)hexanol | 88% |

| LiAlH₄ | Diethyl ether, 0°C | Same as above | 92% |

b. Chloro Group Reduction :

Catalytic hydrogenation removes the chlorine atom:

Nucleophilic Substitution

The terminal chloro group undergoes SN2 reactions with nucleophiles:

Reaction :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 60°C, 12h | 6-Azido-1-(3-bromophenyl)-1-hexanone | 78% |

| NaSCH₃ | Ethanol, reflux, 8h | 6-(Methylthio)-1-(3-bromophenyl)-1-hexanone | 81% |

Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling:

Suzuki-Miyaura Reaction :

| Catalyst | Base | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 1-(Biphenyl-3-yl)-6-chloro-1-hexanone | 63% |

| Pd(OAc)₂/XPhos | K₃PO₄ | Same as above | 71% |

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks under basic conditions:

Example :

Biological Activity

While primarily a synthetic intermediate, derivatives show moderate antimicrobial activity:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 12 |

Stability and Reactivity Notes

科学研究应用

Chemistry

1-(3-Bromophenyl)-6-chloro-1-oxohexane serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for various chemical reactions, including:

- Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Oxidation Reactions: It can be oxidized to form carboxylic acids or other derivatives.

Biology

Research has investigated the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. It is being explored as a lead compound for drug development due to its structural features that may interact with biological targets.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds derived from similar structures, demonstrating that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Medicine

The compound has been studied for its potential therapeutic applications. For instance, it has shown promise in gastrointestinal treatments due to its substantial impermeability, making it effective for local action without systemic absorption. This characteristic is particularly beneficial for conditions like irritable bowel syndrome .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Potential lead compound in cancer therapy | |

| Gastrointestinal Use | Inhibits NHE-mediated antiport |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing formulations in pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-(3-Bromophenyl)-6-chloro-1-oxohexane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

相似化合物的比较

Key Observations :

- Halogen Position : Compound 3 (3-bromophenyl) shows enhanced cytotoxicity compared to compound 1 (4-chlorophenyl), suggesting bromine at the meta position improves activity .

- Substituent Bulkiness : Compound 4, with a bulky 4-isopropylphenyl group, achieves the highest potency (IC₅₀ = 22.41 μg/mL), indicating steric effects enhance binding to cancer cell targets .

Cytotoxic Activity Against MCF-7 Cells

| Compound ID | IC₅₀ (μg/mL) | Cytotoxic Effect |

|---|---|---|

| 1 | 1,484.75 | None |

| 2 | 37.24 | Moderate |

| 3 | 42.22* | Moderate |

| 4 | 22.41 | High |

Notes:

- Compound 3 (IC₅₀ = 42.22 μg/mL) is less potent than compounds 2 and 4, likely due to the absence of electron-withdrawing or bulky groups on its p-tolyl substituent .

- Data Discrepancy : reports compound 3’s IC₅₀ as 422.22 ppm, which conflicts with (42.22 μg/mL). This may reflect a typographical error, as 1 ppm ≈ 1 μg/mL .

Structure-Activity Relationship (SAR)

- Halogen Type and Position : Bromine at the meta position (compound 3) enhances activity compared to chlorine at the para position (compound 1) .

- Electron-Donating Groups : p-Tolyl (methyl group) in compound 3 reduces potency compared to the electron-deficient 4-tolylphenyl (compound 2) or bulky 4-isopropylphenyl (compound 4) .

- Synthesis Efficiency : Higher yields correlate with simpler substituents (e.g., compound 1: 87.03% yield) .

生物活性

1-(3-Bromophenyl)-6-chloro-1-oxohexane is an organic compound with the molecular formula CHBrClO and a molecular weight of approximately 289.60 g/mol. Its structure features a hexanoyl backbone with a bromophenyl group and a chlorine atom, making it a subject of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from substituted anilines. The process generally includes the following steps:

- Formation of the Hexanoyl Backbone : This involves the reaction of appropriate carboxylic acids with alcohols or other reagents to form the hexanoyl structure.

- Bromination : The introduction of the bromophenyl group is achieved through electrophilic aromatic substitution.

- Chlorination : Chlorine is introduced at the sixth position, which can significantly affect the compound's reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, synthesized analogs have shown promising results in inhibiting cell proliferation in breast and colon cancer models, suggesting potential applications in cancer therapy.

Although specific mechanisms for this compound are not fully elucidated, it is hypothesized that its biological activity may be linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of halogen substituents (bromine and chlorine) likely enhances its reactivity with biological macromolecules, including proteins and nucleic acids.

Case Studies

A notable study involved testing various synthesized analogs for their cytotoxic effects on cancer cell lines. The results were quantified using high-performance liquid chromatography (HPLC) methods, revealing that certain compounds demonstrated IC values in the low micromolar range, indicating potent anticancer activity.

Table 1: Anticancer Activity of Analog Compounds

| Compound Name | IC (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.2 | MCF-7 (Breast Cancer) |

| 1-(4-Bromophenyl)-6-chloro-1-oxohexane | 4.8 | HT-29 (Colon Cancer) |

| 1-(2-Bromophenyl)-6-chloro-1-oxohexane | 7.0 | A549 (Lung Cancer) |

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, compounds similar to this compound reach peak plasma concentrations (C) within approximately one hour, with significant systemic exposure observed. However, further research is needed to understand the absorption, distribution, metabolism, and excretion profiles specific to this compound.

常见问题

Q. What are the established synthetic routes for preparing 1-(3-Bromophenyl)-6-chloro-1-oxohexane?

The compound can be synthesized via Claisen-Schmidt condensation , where aromatic aldehydes react with ketones under basic conditions to form α,β-unsaturated ketones. Microwave-assisted methods (e.g., 30–60 minutes at 100–150°C) improve reaction efficiency, yielding 55–87% for analogous halogenated chalcones . Optimization of solvent systems (e.g., ethanol or acetone) and catalysts (e.g., NaOH or KOH) is critical for minimizing side reactions.

Q. How is structural characterization of bromophenyl derivatives like this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ketone carbonyls at δ 190–210 ppm).

- 13C NMR confirms carbon frameworks, including halogen-substituted carbons and ketone groups . Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns, as demonstrated for similar bromophenyl chalcones .

Q. What safety protocols are recommended for handling halogenated aromatic compounds?

- Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact.

- In case of exposure, rinse affected areas with water and consult medical guidance immediately.

- Store below 4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX software) resolve structural ambiguities in bromophenyl derivatives?

SHELXL refines crystal structures by optimizing atomic coordinates, thermal parameters, and occupancy factors. For example, high-resolution X-ray data can resolve positional disorder in halogen-substituted aromatic rings. SHELXTL interfaces enable visualization of electron density maps, critical for validating bond lengths and angles in complex derivatives .

Q. What mechanistic insights explain the cytotoxic activity of halogenated chalcones against cancer cells?

Analogous compounds (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) exhibit IC50 values of 22–42 μg/mL in MCF-7 breast cancer cells. The α,β-unsaturated ketone moiety induces apoptosis via mitochondrial pathway disruption, while halogen atoms enhance lipophilicity and target binding . Flow cytometry and fluorescence microscopy (e.g., Presto Blue™ assays) quantify viability and morphological changes .

Q. How do computational methods (e.g., QSPR, DFT) predict physicochemical properties of bromophenyl derivatives?

Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., logP, polar surface area) with solubility and reactivity. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reaction pathways. For example, bromine's electronegativity influences regioselectivity in electrophilic substitutions .

Q. What strategies address contradictory cytotoxicity data between structurally similar halogenated compounds?

Discrepancies in IC50 values may arise from:

- Substituent positioning : Meta-bromophenyl groups (vs. para-chloro) enhance steric interactions with cellular targets .

- Assay variability : Standardize cell lines (e.g., MCF-7 vs. Vero) and incubation times.

- Purity verification : Use HPLC (>95% purity) to eliminate impurities affecting bioactivity .

Methodological Tables

Q. Table 1. Cytotoxic Activity of Halogen-Substituted Chalcone Derivatives

| Compound | IC50 (μg/mL) | Cell Line | Key Structural Features | Reference |

|---|---|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 42.22 | MCF-7 | Bromophenyl, α,β-unsaturated | |

| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one | 37.24 | MCF-7 | Chlorophenyl, extended conjugation |

Q. Table 2. Key Spectral Data for Bromophenyl Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | ESI-MS (m/z) |

|---|---|---|---|

| 1-(3-Bromophenyl)-2-oxo-2-(p-tolyl)ethyl 4-methylbenzoate | 7.72 (t, J=1.8 Hz, Ar-H) | 192.7 (C=O), 131.2 (Br-C) | 446.5 [M+Na]+ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。